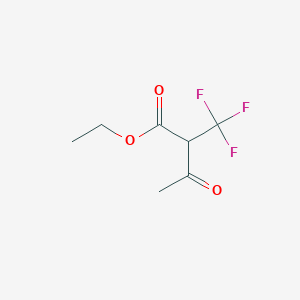

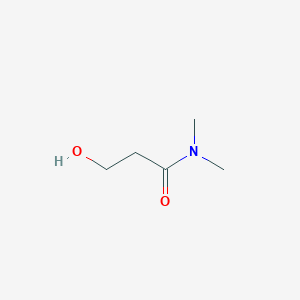

![molecular formula C10H9NO B1268204 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one CAS No. 40073-45-8](/img/structure/B1268204.png)

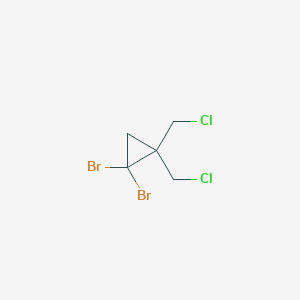

1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Formation and Rearrangement : Tetrahydroindeno[1,2-b]indol-10-ones, similar in structure to 1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one, are formed by reacting ninhydrin with substituted anilines. These compounds can rearrange to form 5,11-dihydro-[2]benzopyran[4,3-b]indol-5-ones under acidic conditions (Bullington & Dodd, 1993).

- Complex Synthesis : Novel tetrahydroindeno[1,2-b]pyrrolidines are synthesized via a sequential Ugi multicomponent reaction, followed by palladium-catalyzed aerobic oxidative cyclization (Ibarra-Rivera et al., 2016).

Catalysis and Enantioselective Reactions

- Chiral Catalysis : Cooperative chiral N-heterocyclic carbene and Lewis acid catalysis has been used in reactions involving tetrahydroindeno[1,2-c]furan-1-ones, showcasing a method for enantioselective construction of these compounds (Wang et al., 2016).

DNA Binding and Cytotoxic Agents

- DNA Interaction : Tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline chromophores, structurally related to this compound, have been investigated for their ability to intercalate with DNA, offering potential for developing DNA sequence-reading molecules (Catoen-Chackal et al., 2004).

Electronic and Optical Properties

- Material Properties : Dihydroindeno[2,1-b]fluorene derivatives, closely related to this compound, have been studied for their optical and electronic properties, particularly in the context of n-type organic field-effect transistors (Romain et al., 2015).

Molecular Docking Studies

- Molecular Interaction Studies : Vibrational spectra, molecular docking, and analyses of similar compounds indicate potential antimicrobial activity and provide insights into chemical reactivity and interaction pathways (Hasan et al., 2018).

Eigenschaften

IUPAC Name |

1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIQMVZCIAHVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310294 |

Source

|

| Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-45-8 |

Source

|

| Record name | NSC225048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2a,3,7b-Tetrahydro-2H-indeno[1,2-b]azet-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)